(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a cyano group, difluoro substituents, and a propyl group attached to the benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, including the formation of the benzo[d]thiazole core and subsequent functionalization. One common synthetic route involves the nucleophilic substitution of 2-bromo-4,6-difluorobenzonitrile with propylamine to form the intermediate 4,6-difluoro-3-propylbenzonitrile. This intermediate is then subjected to cyclization with 2-aminothiophenol to yield the benzo[d]thiazole core. Finally, the cyano group is introduced through a reaction with cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The difluoro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4,6-difluorobenzothiazol-2-ylidene)benzamide
- N-(4,6-difluorobenzothiazol-2-ylidene)-4-methylbenzamide
- 4-cyano-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Uniqueness
(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyano-N-(4,6-difluoro-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c1-2-7-23-16-14(20)8-13(19)9-15(16)25-18(23)22-17(24)12-5-3-11(10-21)4-6-12/h3-6,8-9H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCHRZCJSIZHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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